molecular formula C9H7NO B1349851 4-苯基异恶唑 CAS No. 2439-92-1

4-苯基异恶唑

货号 B1349851
CAS 编号: 2439-92-1
分子量: 145.16 g/mol
InChI 键: KEVAZWIBJQZOHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenylisoxazole (4-PI) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. The compound is known for its unique chemical properties, which make it an important tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

科学研究应用

Antibacterial Activities

4-Phenylisoxazole derivatives have been found to exhibit potent antibacterial activities. Specifically, 4-nitro-3-phenylisoxazole derivatives were evaluated and showed excellent antibacterial effects against pathogens such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac), with EC50 values indicating a stronger effect than traditional treatments .

COX-1 Inhibition for Therapeutic Strategies

Isoxazole compounds, including those with a 4-phenylisoxazole structure, have been designed and synthesized for their selective COX-1 inhibition properties. This is considered a promising therapeutic strategy for treating cancer and neuro-inflammation-derived neurodegenerative diseases .

属性

IUPAC Name

4-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVAZWIBJQZOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372794
Record name 4-Phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylisoxazole

CAS RN

2439-92-1
Record name 4-Phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Phenylisoxazole
Reactant of Route 3
Reactant of Route 3
4-Phenylisoxazole
Reactant of Route 4
Reactant of Route 4
4-Phenylisoxazole
Reactant of Route 5
Reactant of Route 5
4-Phenylisoxazole
Reactant of Route 6
Reactant of Route 6
4-Phenylisoxazole

Q & A

Q1: What are the structural characteristics of 4-Phenylisoxazole?

A1: 4-Phenylisoxazole is a heterocyclic compound with a five-membered ring containing one oxygen atom and one nitrogen atom.

    Q2: How does the structure of 4-Phenylisoxazole relate to its reactivity?

    A: The presence of a hydrogen atom at the 3-position of the isoxazole ring makes it susceptible to base-catalyzed ring opening. This reaction proceeds through a concerted mechanism involving proton abstraction and N-O bond cleavage, leading to the formation of cyanoenolate anions. []

    Q3: Can you explain the photochemical behavior of 4-Phenylisoxazole?

    A: Upon exposure to UV light, 4-Phenylisoxazole undergoes a phototransposition reaction, specifically through the P4 pathway. This results in the formation of 4-Phenyloxazole, with the nitrogen and carbon atoms at positions 2 and 3 interchanging within the ring. This phototransposition has been confirmed through deuterium and methyl labeling studies. []

    Q4: Are there other photochemical reactions observed with 4-Phenylisoxazole derivatives?

    A: In addition to phototransposition, some 4-Phenylisoxazole derivatives exhibit photo-ring cleavage. For instance, irradiation of 5-methyl-4-phenylisoxazole leads to the formation of aceto-α-phenylacetonitrile. []

    Q5: Have any specific biological activities been reported for 4-Phenylisoxazole derivatives?

    A: Certain derivatives, particularly those with aryl substituents at the 3-position, have shown promising selective inhibition of Cyclooxygenase-1 (COX-1). This selectivity is attributed to specific structural features, including the presence of 5-methyl, 4-phenyl, and a 5-chloro(-bromo or -methyl)furan-2-yl group on the isoxazole core. [, ]

    Q6: What are the potential implications of selective COX-1 inhibition by 4-Phenylisoxazole derivatives?

    A: Selective COX-1 inhibitors are of significant interest for their potential as antiplatelet agents with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []

    Q7: How does the presence of a sulfonamide group influence the biological activity of 4-Phenylisoxazole derivatives?

    A: Interestingly, the inclusion of a benzenesulfonamide group, as seen in the COX-2 selective inhibitor Valdecoxib, can reverse the COX selectivity profile. Removing this group from 3,4-diarylisoxazole analogues resulted in compounds that displayed selective COX-1 inhibition. []

    Q8: Has the binding mode of 4-Phenylisoxazole-based COX-1 inhibitors been investigated?

    A: Yes, molecular docking studies have been employed to elucidate the binding interactions of these inhibitors with COX-1. This approach provides insights into the structural basis for their selectivity and potency. []

    Q9: How do tautomeric forms influence the properties of 4-Phenylisoxazoles?

    A: 4-Phenylisoxazoles with hydroxyl groups at positions 3 and 5 exhibit tautomerism. The predominant tautomer in solution depends on the solvent polarity. For example, a zwitterionic form prevails in ether, while different tautomers might be favored in polar protic solvents. This tautomeric behavior can influence reactivity and physicochemical properties. []

    Q10: Have there been studies on the crystal structure of 4-Phenylisoxazole derivatives?

    A: X-ray crystallography studies have been conducted on 4-phenyl-3-hydroxyisoxazol-5-one semihydrate. This derivative exhibits an intricate hydrogen-bonded polymeric structure in the solid state, highlighting the role of intermolecular interactions. []

    Q11: Can 4-Phenylisoxazole derivatives participate in gold-catalyzed reactions?

    A: Theoretical DFT calculations suggest that 4-Phenylisoxazole derivatives can react with alkynyl thioethers in the presence of gold catalysts. These reactions proceed through complex mechanisms, potentially leading to various heterocyclic products like pyrroles and sulfur-substituted β-keto enamides. The selectivity of these reactions depends on factors such as substituents on the isoxazole ring. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。